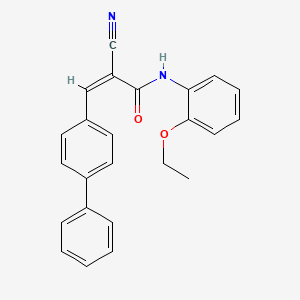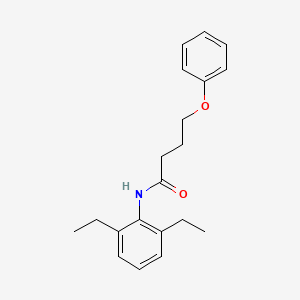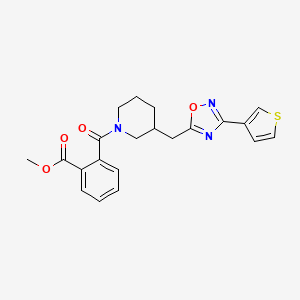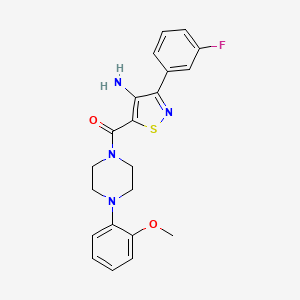![molecular formula C13H24N2O2 B2676801 Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate CAS No. 2375267-51-7](/img/structure/B2676801.png)
Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate is a compound known for its role as a small molecule inhibitor of excitatory amino acid transporters (EAATs). These transporters regulate the concentration of neurotransmitters like glutamate in the central nervous system . The compound is typically a white crystalline powder with a melting point of approximately 194-196°C .
Preparation Methods
The synthesis of Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which exhibit a wide range of biological activities . The synthetic route often starts with an acyclic starting material containing the necessary stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating neurotransmitter levels in the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting excitatory amino acid transporters (EAATs), which are proteins that regulate the concentration of neurotransmitters like glutamate in the central nervous system . By inhibiting these transporters, the compound can modulate neurotransmitter levels, potentially affecting various neurological processes.
Comparison with Similar Compounds
Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate is unique due to its specific structure and mechanism of action. Similar compounds include other members of the tropane alkaloid family, which also exhibit a range of biological activities . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their specific functional groups and biological effects.
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13-5-4-10(6-13)7-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTCKUQCAYEBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine](/img/structure/B2676719.png)


![1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one](/img/structure/B2676722.png)

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2676727.png)

![2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2676734.png)
![4-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-2,2-dimethyloxolane](/img/structure/B2676735.png)

![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2676737.png)


